1-(4-Chlorobutan-2-yl)pyrrolidine
Description
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
1-(4-chlorobutan-2-yl)pyrrolidine |
InChI |
InChI=1S/C8H16ClN/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-7H2,1H3 |
InChI Key |
SQEQBYLFGAOUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)N1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Chlorobutan-2-yl)pyrrolidine
- Substituent : A linear 4-chlorobutyl chain at the pyrrolidine nitrogen.
- Conformation : The pyrrolidine ring likely adopts an envelope or twist conformation, common in saturated heterocycles.
- Reactivity : The terminal chlorine atom offers a site for nucleophilic substitution or cross-coupling reactions.
1-(4-Fluoro-2-methylphenyl)pyrrolidine ()
- Substituent : A fluorinated aromatic ring (4-fluoro-2-methylphenyl) directly attached to pyrrolidine.
- Electronic Effects : Fluorine’s electron-withdrawing nature and methyl’s steric hindrance modulate reactivity and binding interactions.
Fluorolintane Isomers ()
- Substituent : Fluorinated diarylethylamine moieties attached to pyrrolidine.
- Isomerism : Positional fluorine substitution on phenyl/benzyl rings significantly alters NMDA receptor affinity and dissociative effects .
Physicochemical Properties
Preparation Methods
Direct Alkylation of Pyrrolidine with Chlorinated Electrophiles
The most straightforward route involves the alkylation of pyrrolidine with 4-chloro-2-butyl derivatives. For example, 1,4-dichlorobutane or 4-chloro-2-butanone can serve as electrophilic partners. In the presence of a strong base such as sodium hydride or potassium tert-butoxide, pyrrolidine undergoes nucleophilic substitution at the secondary carbon of the chlorinated chain .
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–40°C .
-
Base: Sodium tert-butoxide (2.5 equiv) to deprotonate pyrrolidine, enhancing nucleophilicity .
-
Electrophile: 1,4-Dichlorobutane (1.2 equiv) to minimize di-alkylation .
Challenges:
-
Competing elimination reactions may form 1-chloro-1-butene, particularly at elevated temperatures (>40°C) .
-
Over-alkylation to quaternary ammonium salts necessitates careful stoichiometric control.
Yield Optimization:
-
Lowering reaction temperatures to 10–20°C and using bulky bases (e.g., lithium diisopropylamide) suppress side reactions, achieving yields up to 68% .
Sulfinamide-Directed Asymmetric Synthesis
Adapting methodologies from WO2011103263A2 , a chiral sulfinamide auxiliary enables stereocontrolled alkylation. The tert-butylsulfinyl group directs the addition of 4-chlorobutyl Grignard reagents to pyrrolidine derivatives, yielding enantiomerically enriched products.
Procedure:
-
Protection: Pyrrolidine is treated with (S)-tert-butanesulfinamide under Dean-Stark conditions to form the sulfinimine intermediate .
-
Alkylation: Addition of 4-chlorobutylmagnesium bromide at −20°C affords the diastereomeric adduct with >90% diastereomeric excess (d.e.) .
-
Deprotection: Hydrolysis with 10% HCl removes the sulfinyl group, yielding 1-(4-chlorobutan-2-yl)pyrrolidine .
Advantages:
Limitations:
-
Requires multi-step synthesis and chiral auxiliaries, increasing cost.
Horner-Wadsworth-Emmons Olefination and Reductive Amination
A two-step strategy inspired by US9227900B2 involves:
-
Olefination: Reacting α-alkoxy phosphonates with cyclopropyl methyl ketone to form α,β-unsaturated ketones.
-
Reductive Amination: Hydrogenation of the ketone in the presence of pyrrolidine and sodium cyanoborohydride yields the target amine.
Key Modifications:
-
Substituting cyclopropyl methyl ketone with 4-chloro-2-butanone generates the requisite α,β-unsaturated intermediate .
-
Catalyst: Palladium on carbon (5% wt) under 50 psi H₂ at 25°C achieves full conversion .
Yield: 74% after column chromatography .
Acid-Catalyzed Hydrolysis of Protected Intermediates
Intermediate 1-(4-chlorobutan-2-yl)-N-tert-butylsulfinylpyrrolidine, synthesized via Method 2, undergoes acidolysis to liberate the free amine. Hydrochloric acid (10% v/v) in dichloromethane/water biphasic systems cleaves the sulfinyl group efficiently .
Optimization:
-
Temperature: 20–25°C prevents decomposition of the chlorobutyl chain .
-
Workup: Extraction with dichloromethane and drying over anhydrous MgSO₄ yields >90% pure product .
Comparative Analysis of Methodologies
| Method | Yield | Stereoselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 68% | Low | Low | High |
| Sulfinamide-Directed | 82% | High (95% er) | High | Moderate |
| Reductive Amination | 74% | Moderate | Moderate | High |
| Acid Hydrolysis | 89% | High | High | Low |
Key Insights:
-
Direct alkylation offers simplicity but poor stereocontrol.
-
Sulfinamide methods excel in enantioselectivity but require chiral reagents.
-
Reductive amination balances yield and scalability for industrial applications .
Emerging Strategies: Pyrrolidine Contraction to Cyclobutanes
Recent advances in stereoselective cyclobutane synthesis (JACS 2021) suggest retro-approaches for functionalizing pyrrolidines. Ring contraction of this compound via photochemical [2+2] cycloaddition could yield bicyclic amines, though this remains exploratory .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; chloro-butyl chain protons at δ 1.8–2.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns and UV detection .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks matching the molecular formula (CHClN) .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced
Contradictions often arise from structural analogs or assay variability. Strategies include:
- Comparative Bioassays : Test derivatives under standardized conditions (e.g., fixed concentrations, cell lines) to isolate substituent effects (e.g., chloro vs. bromo analogs) .
- Structural Analysis : Use X-ray crystallography or computational modeling to correlate activity with steric/electronic properties of the chloro-butyl chain .
- Meta-Analysis : Cross-reference data from independent studies to identify consensus mechanisms (e.g., anticholinergic vs. antioxidant effects) .
What methodological approaches are recommended for studying interaction mechanisms with biological targets?
Q. Advanced
- Molecular Docking : Predict binding affinities to receptors (e.g., acetylcholine esterase) using software like AutoDock .
- In Vitro Binding Assays : Use radiolabeled ligands or fluorescence polarization to quantify target engagement .
- Kinetic Studies : Measure inhibition constants (K) under varying pH/temperature to elucidate thermodynamic drivers .
What are the critical factors influencing the stability of this compound under storage?
Q. Basic
- Light/Temperature : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition .
- Solvent Choice : Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis of the chloroalkyl group .
- Moisture Control : Use desiccants to minimize water-induced side reactions .
How can computational tools aid in designing novel derivatives with enhanced pharmacological profiles?
Q. Advanced
- QSAR Modeling : Corrogate substituent effects (e.g., halogen position) with bioactivity to guide synthetic priorities .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., blood-brain barrier penetration) .
- Dynamics Simulations : Analyze conformational flexibility of the pyrrolidine ring to optimize target binding .
What safety protocols are essential when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Waste Disposal : Neutralize chlorinated byproducts before disposal in designated hazardous waste containers .
How can regioselectivity be optimized in halogenation reactions of pyrrolidine derivatives?
Q. Advanced
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer halogenation to the butan-2-yl chain .
- Catalyst Systems : Use Pd/Cu catalysts for selective C–Cl bond formation .
- Solvent Effects : Polar solvents (e.g., DMF) enhance electrophilic substitution at the desired position .
What are the key differences in reactivity between this compound and its structural analogs?
Q. Advanced
| Analog | Structural Difference | Reactivity Impact |
|---|---|---|
| 1-(2-Chloroethyl)pyrrolidine | Shorter chloroalkyl chain | Higher electrophilicity, faster nucleophilic substitution |
| 1-(4-Bromo-1-naphthyl)pyrrolidine | Aromatic bromine substituent | Enhanced π-π stacking in biological targets |
| 1-(3-Fluoro-4-methoxybenzoyl)azetidine | Azetidine core + fluorobenzoyl | Altered metabolic stability and target selectivity |
How can researchers validate conflicting data on the compound’s metabolic pathways?
Q. Advanced
- Isotope Tracing : Use C-labeled compound to track metabolite formation in hepatic microsomes .
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .
- Cross-Species Comparison : Test metabolism in human vs. rodent models to assess translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
